REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]12([OH:16])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2.C(Cl)(Cl)Cl>>[Cl:1][CH2:2][C:3]([O:16][C:6]12[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][CH:8]([CH2:14]3)[CH2:7]1)[CH2:15]2)=[O:4]
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Name
|
|
Quantity
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9 mL
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Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
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Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Name
|
MgO
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
|
Type
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TEMPERATURE
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Details
|
to slight reflux for 43 h
|
Duration
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43 h
|
Type
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CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OC12CC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.324 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |